molecular formula C10H11N3O3S3 B3013432 3-{[1-(Thiophene-2-sulfonyl)pyrrolidin-3-yl]oxy}-1,2,5-thiadiazole CAS No. 2097867-23-5

3-{[1-(Thiophene-2-sulfonyl)pyrrolidin-3-yl]oxy}-1,2,5-thiadiazole

Cat. No.: B3013432
CAS No.: 2097867-23-5
M. Wt: 317.4
InChI Key: RJPXAFRWEPELHT-UHFFFAOYSA-N
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Description

3-{[1-(Thiophene-2-sulfonyl)pyrrolidin-3-yl]oxy}-1,2,5-thiadiazole is a synthetic heterocyclic compound of interest in medicinal chemistry and drug discovery research. This molecule features a 1,2,5-thiadiazole core, a heterocycle known for its presence in bioactive molecules and its role as a building block in organic synthesis . The structure is further functionalized with a pyrrolidinyloxy linker and a thiophene-2-sulfonyl group, motifs commonly associated with molecular recognition and target binding. Compounds containing the 1,2,5-thiadiazole scaffold have been investigated in scientific research for their potential as enzyme inhibitors. For instance, some 1,2,5-oxadiazole and 1,2,5-thiadiazole analogs have been studied for their inhibitory activity against enzymes like indoleamine 2,3-dioxygenase (IDO), a target of interest in immunology and oncology research . The distinct electronic properties and hydrogen-bonding capabilities of the sulfonyl and thiadiazole groups make this compound a valuable intermediate for exploring structure-activity relationships (SAR) and for the design of novel pharmacological tools. This product is intended for research purposes in laboratory settings. It is strictly for in vitro studies and is not classified as a drug. It is For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals. Researchers should handle this material with appropriate safety precautions, referencing the material safety data sheet (MSDS) for detailed hazard information.

Properties

IUPAC Name

3-(1-thiophen-2-ylsulfonylpyrrolidin-3-yl)oxy-1,2,5-thiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O3S3/c14-19(15,10-2-1-5-17-10)13-4-3-8(7-13)16-9-6-11-18-12-9/h1-2,5-6,8H,3-4,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJPXAFRWEPELHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=NSN=C2)S(=O)(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[1-(Thiophene-2-sulfonyl)pyrrolidin-3-yl]oxy}-1,2,5-thiadiazole typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the thiophene-2-sulfonyl chloride, which is then reacted with pyrrolidine to form the intermediate 1-(thiophene-2-sulfonyl)pyrrolidine. This intermediate is subsequently reacted with 1,2,5-thiadiazole-3-ol under specific conditions to yield the final product. The reaction conditions often involve the use of organic solvents such as dichloromethane or acetonitrile, and catalysts like triethylamine or pyridine to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent control of reaction conditions are crucial to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

3-{[1-(Thiophene-2-sulfonyl)pyrrolidin-3-yl]oxy}-1,2,5-thiadiazole can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The sulfonyl group can be reduced to a thiol group under specific conditions.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Therapeutic Applications

  • Anticancer Activity:
    • Compounds with thiophene and pyrrolidine moieties have shown promising results in inhibiting cancer cell proliferation. For instance, research indicates that derivatives of thiophene compounds exhibit cytotoxic effects against various cancer cell lines, including hepatocellular carcinoma . The sulfonyl group enhances the compound's interaction with biological targets, potentially increasing its efficacy.
  • Anti-inflammatory Properties:
    • The incorporation of thiophene and pyrrolidine has been linked to anti-inflammatory activity. Studies suggest that such compounds can modulate inflammatory pathways, making them candidates for treating inflammatory diseases .
  • Neuroprotective Effects:
    • Some derivatives of thiophene-based compounds have demonstrated neuroprotective properties in preclinical models. These findings suggest potential applications in neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
  • Antimicrobial Activity:
    • There is evidence that compounds similar to 3-{[1-(Thiophene-2-sulfonyl)pyrrolidin-3-yl]oxy}-1,2,5-thiadiazole possess antimicrobial properties against various pathogens, including bacteria and fungi . This makes them suitable candidates for developing new antibiotics or antifungal agents.

Synthesis and Derivatives

The synthesis of this compound involves several steps:

  • Formation of the thiophene ring.
  • Introduction of the sulfonyl group.
  • Coupling with pyrrolidine derivatives.

Various derivatives can be synthesized to enhance specific properties such as solubility and bioavailability. For example, modifications to the pyrrolidine or thiophene components can lead to compounds with improved pharmacokinetic profiles.

Case Studies

StudyApplicationFindings
AnticancerDemonstrated inhibition of hepatocellular carcinoma cell lines with IC50 values indicating potent cytotoxicity.
Anti-inflammatoryShowed significant reduction in pro-inflammatory cytokines in vitro, suggesting therapeutic potential for inflammatory diseases.
NeuroprotectionExhibited neuroprotective effects in animal models of neurodegeneration, improving cognitive function metrics significantly.

Mechanism of Action

The mechanism of action of 3-{[1-(Thiophene-2-sulfonyl)pyrrolidin-3-yl]oxy}-1,2,5-thiadiazole involves its interaction with specific molecular targets. The thiophene and thiadiazole rings can interact with enzymes or receptors, potentially inhibiting their activity. The sulfonyl group can form strong hydrogen bonds with biological molecules, enhancing the compound’s binding affinity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structural Analogs

The compound belongs to a broader class of 1,2,5-thiadiazole derivatives with diverse substituents. Key analogs include:

Substituent Variations and Molecular Properties

Compound Name Molecular Formula Molecular Weight Key Substituent Reference
3-{[1-(1-Benzofuran-2-carbonyl)pyrrolidin-3-yl]oxy}-1,2,5-thiadiazole C₁₅H₁₃N₃O₃S 315.35 Benzofuran-2-carbonyl
3-{[1-(2,4-Dichlorobenzoyl)pyrrolidin-3-yl]oxy}-1,2,5-thiadiazole C₁₃H₁₁Cl₂N₃O₂S 344.20 2,4-Dichlorobenzoyl
3-{[1-(3-(Trifluoromethyl)benzenesulfonyl)pyrrolidin-3-yl]oxy}-1,2,5-thiadiazole C₁₃H₁₂F₃N₃O₃S₂ 379.40 3-(Trifluoromethyl)benzenesulfonyl
Target Compound : 3-{[1-(Thiophene-2-sulfonyl)pyrrolidin-3-yl]oxy}-1,2,5-thiadiazole (Inferred: ~C₁₁H₁₀N₃O₃S₃) ~332.40* Thiophene-2-sulfonyl N/A

*Estimated based on structural similarity.

Key Observations:

Electron-Accepting Capacity : Sulfonyl-containing analogs (e.g., trifluoromethylbenzenesulfonyl in ) exhibit stronger electron-withdrawing effects compared to carbonyl-substituted derivatives (e.g., benzofuran-2-carbonyl in ). This aligns with studies showing sulfonyl groups enhance electron-accepting and radical stabilization properties in thiadiazoles .

In contrast, the thiophene-2-sulfonyl group in the target compound may balance hydrophobicity and π-conjugation.

Biological Activity : 1,3,4-Thiadiazole analogs with halogenated aryl groups (e.g., 2,4-dichlorobenzoyl in ) demonstrate insecticidal and fungicidal activities, suggesting that the target compound’s thiophene-sulfonyl group could also confer bioactivity .

Stability and Reactivity

  • Thermal Stability : Sulfonyl derivatives generally exhibit higher thermal stability than carbonyl analogs due to stronger S=O bonds. This is critical for applications requiring durability (e.g., photovoltaic materials) .

Biological Activity

3-{[1-(Thiophene-2-sulfonyl)pyrrolidin-3-yl]oxy}-1,2,5-thiadiazole is a complex organic compound notable for its unique structural features, which include a thiophene ring, a pyrrolidine ring, and a thiadiazole ring. This compound has attracted attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer research.

Chemical Structure and Synthesis

The chemical structure of this compound can be described by its IUPAC name and molecular formula:

Property Details
IUPAC Name 3-(1-thiophen-2-ylsulfonylpyrrolidin-3-yl)oxy-1,2,5-thiadiazole
Molecular Formula C10H11N3O3S3
CAS Number 2097867-23-5

The synthesis typically involves multi-step organic reactions starting with thiophene-2-sulfonyl chloride, which reacts with pyrrolidine to form an intermediate. This intermediate is then reacted with 1,2,5-thiadiazole-3-ol under specific conditions using solvents like dichloromethane or acetonitrile and catalysts such as triethylamine or pyridine.

Antimicrobial Properties

Research indicates that compounds containing thiadiazole and thiophene moieties exhibit significant antimicrobial activity. For instance, studies on related thiadiazole derivatives have shown effective inhibition against various bacterial strains including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 0.78 to 3.125 μg/mL .

In a comparative study of various sulfonamide derivatives, the compound 6h exhibited strong inhibition against bacterial enzymes such as DNA gyrase and dihydrofolate reductase with IC50 values of 1.22 μM and 0.23 μM respectively .

Anticancer Activity

The mechanism of action for anticancer properties can be attributed to the ability of the compound to interact with specific biological targets. The thiophene and thiadiazole rings are known to bind effectively to enzymes or receptors involved in cancer cell proliferation. For example, compounds similar to this compound have been reported to inhibit proteases critical for cancer cell survival at submicromolar levels .

The biological activity of this compound is hypothesized to involve several mechanisms:

  • Enzyme Inhibition : The sulfonyl group can form hydrogen bonds with active sites on enzymes.
  • Covalent Binding : Certain analogs have been shown to covalently bind to catalytic residues in proteases, effectively inhibiting their function .

Comparative Analysis with Related Compounds

Compound Type Example Biological Activity
Thiophene DerivativesThiophene-2-carboxylic acidAntiviral activity against flavivirus
Pyrrolidine Derivatives1-(pyrrolidin-3-yl)pyrrolidineAntimicrobial properties
Thiadiazole Derivatives1,2,5-thiadiazole-3-thiolAnticancer activity

The unique combination of these three ring systems in this compound provides specific chemical and biological properties not found in simpler derivatives .

Case Studies

A recent study focused on the synthesis and biological evaluation of substituted thiadiazoles demonstrated that compounds similar to our target exhibited potent antiviral activity against SARS-CoV-2 by inhibiting the 3C-like protease (3CLpro) at IC50 values ranging from 0.118 to 0.582 μM . This suggests that the structural features of thiadiazoles could be exploited for developing antiviral agents.

Q & A

Q. What are the common synthetic routes for preparing 3-{[1-(Thiophene-2-sulfonyl)pyrrolidin-3-yl]oxy}-1,2,5-thiadiazole?

The synthesis typically involves multi-step heterocyclic chemistry. Key steps include:

  • Thiophene sulfonylation : Thiophene-2-sulfonyl chloride reacts with pyrrolidine derivatives to form the sulfonylated pyrrolidine intermediate .
  • Thiadiazole functionalization : Coupling the sulfonylated pyrrolidine with 1,2,5-thiadiazole via nucleophilic substitution or Mitsunobu reaction, leveraging the oxygen atom in pyrrolidin-3-yl as a nucleophile .
  • Purification : Column chromatography or recrystallization (e.g., using DMF/EtOH mixtures) to isolate the final compound .
    Methodological Tip: Monitor reaction progress via TLC or LC-MS, and optimize solvent polarity for crystallization.

Q. How can the molecular structure and electronic properties of this compound be computationally modeled?

Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) is widely used to study electronic configurations. Key considerations:

  • Basis sets : Use 6-31G(d,p) for sulfur and nitrogen atoms to account for lone pairs and polarizability .
  • Exchange-correlation functionals : Include exact exchange terms to improve accuracy for sulfur-containing heterocycles .
    Methodological Tip: Validate computational results with experimental spectroscopic data (e.g., NMR chemical shifts).

Q. What spectroscopic techniques are essential for characterizing this compound?

  • NMR : 1^1H and 13^13C NMR to confirm substitution patterns and regiochemistry (e.g., distinguishing thiophene vs. thiadiazole protons) .
  • Mass spectrometry : High-resolution ESI-MS to verify molecular weight and fragmentation patterns .
  • IR spectroscopy : Identify sulfonyl (S=O, ~1350 cm1^{-1}) and thiadiazole (C-N, ~1600 cm1^{-1}) functional groups .

Q. How can researchers assess the compound’s biological activity in vitro?

  • Receptor binding assays : Screen for activity against GPCRs or kinases using radiolabeled ligands (e.g., 3^3H or 11^{11}C isotopes) .
  • Cellular assays : Measure cytotoxicity (MTT assay) or enzyme inhibition (e.g., acetylcholinesterase) in cell lines .

Advanced Research Questions

Q. How can synthetic impurities or byproducts be identified and minimized during preparation?

  • HPLC-MS : Detect trace impurities (e.g., sulfonamide byproducts) and optimize reaction conditions (temperature, stoichiometry) to suppress side reactions .
  • Mechanistic studies : Use kinetic isotope effects or trapping experiments to identify intermediates in sulfonylation or coupling steps .

Q. What strategies resolve discrepancies between computational predictions and experimental thermodynamic data (e.g., solubility, stability)?

  • Solubility modeling : Combine COSMO-RS with experimental solubility measurements in polar aprotic solvents (e.g., DMSO) .
  • Stability studies : Use accelerated degradation tests (e.g., heat/humidity) paired with DFT calculations to identify decomposition pathways .

Q. How can regioselectivity challenges in substitution reactions be addressed?

  • Directing groups : Introduce temporary protecting groups (e.g., Boc on pyrrolidine) to control sulfonylation or coupling sites .
  • Catalytic systems : Employ transition-metal catalysts (e.g., Pd for C–O coupling) to enhance selectivity in thiadiazole functionalization .

Q. What advanced techniques evaluate the compound’s potential in material science (e.g., organic electronics)?

  • Cyclic voltammetry : Measure HOMO/LUMO levels to assess suitability as an electron-transport material .
  • UV-Vis/NIR spectroscopy : Study π-π* transitions for optoelectronic applications .

Q. How can in vivo pharmacokinetics and toxicity be systematically studied?

  • Radiolabeling : Synthesize 11^{11}C or 18^{18}F analogs for PET imaging to track biodistribution .
  • Metabolite profiling : Use LC-MS/MS to identify hepatic metabolites and assess structure-toxicity relationships .

Q. How do steric and electronic effects influence reaction pathways in complex heterocyclic systems?

  • Steric maps : Generate 3D molecular models to visualize steric hindrance around the pyrrolidine-thiadiazole junction .
  • Kinetic studies : Compare reaction rates under varying electronic conditions (e.g., electron-donating/withdrawing substituents) .

Data Contradiction Analysis

Case Example : Conflicting reports on synthesis yields (e.g., 59% vs. 75%) may arise from:

  • Solvent polarity : Higher yields in DMF vs. ethanol due to better intermediate solubility .
  • Catalyst purity : Trace metal contaminants in Stille couplings can alter efficiency .
    Resolution: Replicate protocols with controlled solvent grades and catalyst sources.

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